molecular formula C11H16FN3O B14887298 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol

2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14887298
M. Wt: 225.26 g/mol
InChI Key: AOUGCLDUBZOUSF-UHFFFAOYSA-N
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Description

2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C11H16FN3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a fluoropyridine moiety in its structure makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or interact with receptors in the central nervous system to exert its effects .

Comparison with Similar Compounds

Uniqueness: The presence of the fluoropyridine moiety in 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol imparts unique chemical and biological properties, making it distinct from other similar compounds. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, thereby increasing its potential for various applications .

Properties

Molecular Formula

C11H16FN3O

Molecular Weight

225.26 g/mol

IUPAC Name

2-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C11H16FN3O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9H2

InChI Key

AOUGCLDUBZOUSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)F

Origin of Product

United States

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